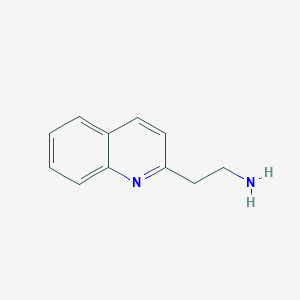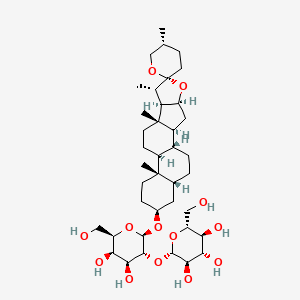
2-Quinolineethanamine
Overview
Description
2-Quinolineethanamine: is an organic compound with the molecular formula C11H12N2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with a variety of targets, including aromatic amino acid decarboxylase, neuroglial-derived neurotrophic factor, sigma-1 receptors, phosphodiesterases, and nicotinic receptors . These targets play crucial roles in various biological processes, including neurotransmission, inflammation modulation, and cellular signaling.
Mode of Action
For instance, they can bind to their targets, modulating their activity and triggering downstream effects . The interaction of 2-Quinolineethanamine with its targets could result in changes in cellular functions and biochemical pathways.
Biochemical Pathways
For example, they can affect the kynurenine pathway of tryptophan metabolism, which is associated with various disorders such as diabetes mellitus, obesity, dyslipidemia, hypertension, depression, and schizophrenia . The downstream effects of these pathway alterations could include changes in cellular functions and disease progression.
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy . Understanding these properties is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic potential.
Result of Action
For instance, they can modulate immune responses, influence neurotransmission, and alter cellular signaling pathways . These effects could contribute to the compound’s potential therapeutic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, agricultural practices and area of cultivation can affect the innate stimulatory activity of quinoa proteins . Similarly, environmental factors could influence the action of this compound, although specific studies on this topic are lacking.
Biochemical Analysis
Biochemical Properties
2-Quinolineethanamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances . Additionally, this compound can bind to amine and hydroxyl groups, influencing redox cycling and potentially leading to the formation of reactive oxygen species .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of neurotransmitter receptors, such as N-methyl-D-aspartate (NMDA) receptors, leading to changes in neuronal viability and function . Furthermore, it can impact the expression of genes involved in oxidative stress responses, thereby affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can act as an agonist or antagonist at specific receptor sites, such as NMDA receptors, influencing calcium influx and neuronal depolarization . Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can have lasting effects on cell function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as neuroprotection and modulation of neurotransmitter activity . At high doses, this compound can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It undergoes phase I and phase II metabolism, where it is oxidized by cytochrome P450 enzymes and conjugated with polar groups to increase its water solubility . These metabolic processes influence the levels of this compound and its metabolites in the body, affecting its overall activity and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes via carrier proteins, such as solute carriers (SLC) and ATP-binding cassette (ABC) transporters . These transporters facilitate the movement of this compound to its target sites, influencing its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments . This localization is crucial for its interaction with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Quinolineethanamine involves the reaction of 2-quinolinecarboxaldehyde with ethylamine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or microwave-assisted synthesis. These methods aim to increase yield and reduce reaction time while maintaining the purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Quinolineethanamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: It can be reduced to form 2-quinolineethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: 2-Quinolineethanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Quinolineethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the ethanamine group.
2-Quinolinecarboxaldehyde: A precursor in the synthesis of 2-Quinolineethanamine.
2-Quinolineethanol: A reduction product of this compound
Uniqueness: this compound is unique due to its ethanamine group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-quinolin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBAULJARIYBIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436403 | |
| Record name | 2-Quinolineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104037-38-9 | |
| Record name | 2-Quinolineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(quinolin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-prop-2-enyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1248182.png)
![N-[(2S,3S,4R)-4-[(N'-benzyl-N-cyanocarbamimidoyl)amino]-2-(dimethoxymethyl)-3-hydroxy-2-methyl-3,4-dihydrochromen-6-yl]acetamide](/img/structure/B1248183.png)

![3-[[(10E,12E,18E,20E)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-15-[(E)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248185.png)

![(2S)-4-[(6R)-6-hydroxy-6-[(2R,5R)-5-[(2R,3S,5R)-3-hydroxy-5-[(1R)-1-hydroxyoctadecyl]oxolan-2-yl]oxolan-2-yl]hexyl]-2-methyl-2H-furan-5-one](/img/structure/B1248187.png)





![4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1248201.png)


